tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate
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Overview
Description
Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate is a complex organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with an appropriate amine and a coupling agent. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
N-Boc-ethylenediamine: Another carbamate derivative used as a protecting group in organic synthesis.
Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A related compound used in the synthesis of boronic esters.
Uniqueness
Tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C24H34N4O2 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate |
InChI |
InChI=1S/C24H34N4O2/c1-18-9-10-22(25-17-18)26-20-12-15-28(16-13-20)14-11-19-7-5-6-8-21(19)27-23(29)30-24(2,3)4/h5-10,17,20H,11-16H2,1-4H3,(H,25,26)(H,27,29) |
InChI Key |
VYUKJPKMEPKZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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